16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
The compound 16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule featuring multiple heteroatoms and aromatic rings This compound is notable for its intricate structure, which includes furan, thiophene, and phenyl groups, as well as a hexazatetracyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Hexazatetracyclo Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Heteroatoms: Functional groups such as furan and thiophene are introduced through substitution reactions.
Aromatic Substitution: Phenyl groups are typically added via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated synthesis equipment to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-pentaene
- 16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-tetraene
Uniqueness
The uniqueness of 16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C24H16N6O2S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
16-(furan-2-yl)-14-methyl-12-phenyl-4-thiophen-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C24H16N6O2S/c1-14-18-19(16-9-5-11-31-16)20-22-26-21(17-10-6-12-33-17)28-29(22)13-25-23(20)32-24(18)30(27-14)15-7-3-2-4-8-15/h2-13,19H,1H3 |
InChI Key |
PIQKJBZVPUHXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CS5)C6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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